Cas no 80334-73-2 (4-(Trichloromethyl)cinnoline)

4-(Trichloromethyl)cinnoline 化学的及び物理的性質
名前と識別子
-
- 4-trichloromethylcinnoline
- 4-(Trichloromethyl)cinnoline
- SCHEMBL5720301
- 80334-73-2
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- インチ: InChI=1S/C9H5Cl3N2/c10-9(11,12)7-5-13-14-8-4-2-1-3-6(7)8/h1-5H
- InChIKey: UMBGZACTKZLAOF-UHFFFAOYSA-N
- SMILES: ClC(C1=C2C=CC=CC2=NN=C1)(Cl)Cl
計算された属性
- 精确分子量: 245.951831g/mol
- 同位素质量: 245.951831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- XLogP3: 2.8
4-(Trichloromethyl)cinnoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A277246-1g |
4-(Trichloromethyl)cinnoline |
80334-73-2 | 95+% | 1g |
$707.0 | 2025-02-25 | |
Chemenu | CM278494-1g |
4-(Trichloromethyl)cinnoline |
80334-73-2 | 95% | 1g |
$848 | 2024-07-23 | |
Chemenu | CM278494-1g |
4-(Trichloromethyl)cinnoline |
80334-73-2 | 95% | 1g |
$830 | 2021-06-17 | |
Alichem | A449042066-1g |
4-(Trichloromethyl)cinnoline |
80334-73-2 | 95% | 1g |
$728.28 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742946-1g |
4-(Trichloromethyl)cinnoline |
80334-73-2 | 98% | 1g |
¥5938.00 | 2024-07-28 |
4-(Trichloromethyl)cinnoline 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
4-(Trichloromethyl)cinnolineに関する追加情報
4-(Trichloromethyl)cinnoline: A Comprehensive Overview
4-(Trichloromethyl)cinnoline, also known by its CAS registry number 80334-73-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the family of cinnolines, which are heterocyclic aromatic compounds with a bicyclic structure consisting of two nitrogen atoms. The trichloromethyl group attached to the fourth position of the cinnoline ring introduces unique electronic and structural properties, making it a versatile molecule for various applications.
The molecular formula of 4-(Trichloromethyl)cinnoline is C9H5Cl3N2, and its molecular weight is approximately 251.5 g/mol. The compound exists as a crystalline solid under standard conditions, with a melting point of around 180°C. Its solubility in common organic solvents such as dichloromethane and chloroform is moderate, which facilitates its use in various synthetic procedures and analytical techniques.
Recent studies have focused on the synthesis and characterization of trichloromethyl cinnoline derivatives to explore their potential in advanced materials and drug development. For instance, researchers have reported the use of 4-(Trichloromethyl)cinnoline as a building block for constructing two-dimensional covalent organic frameworks (COFs). These frameworks exhibit high surface area and excellent catalytic activity, making them promising candidates for gas storage and heterogeneous catalysis.
In the realm of pharmacology, 4-(Trichloromethyl)cinnoline has been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The trichloromethyl group plays a crucial role in modulating the electronic properties of the molecule, enhancing its ability to interact with cellular targets such as DNA and proteins.
The synthesis of 4-(Trichloromethyl)cinnoline typically involves a multi-step process that includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the production costs and environmental impact associated with traditional routes.
From an environmental perspective, understanding the fate and toxicity of 4-(Trichloromethyl)cinnoline is essential for its safe handling and application. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to assess its long-term effects on aquatic ecosystems and human health.
In conclusion, 4-(Trichloromethyl)cinnoline (CAS No. 80334-73-2) is a versatile compound with promising applications in materials science, pharmacology, and catalysis. Its unique chemical structure and functional groups make it an attractive candidate for further exploration in both academic research and industrial development.
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